N6-(2-hydroxyethyl)adenosine
Description
(2R,3R,4S,5R)-2-(6-((2-Hydroxyethyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is a synthetic adenosine analog characterized by modifications at the 6-position of the purine base. The core structure consists of a ribose-like tetrahydrofuran moiety (hydroxymethyl group at C5) and a 6-((2-hydroxyethyl)amino)-substituted adenine. This substitution introduces a polar hydroxyethyl group, which may enhance solubility and influence interactions with biological targets such as adenosine receptors or kinases.
Properties
IUPAC Name |
(2R,3R,4S,5R)-2-[6-(2-hydroxyethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O5/c18-2-1-13-10-7-11(15-4-14-10)17(5-16-7)12-9(21)8(20)6(3-19)22-12/h4-6,8-9,12,18-21H,1-3H2,(H,13,14,15)/t6-,8-,9-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBOCDRLDMQHWJP-WOUKDFQISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50954221 | |
| Record name | N-(2-Hydroxyethyl)-9-pentofuranosyl-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50954221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4338-48-1, 32476-37-2 | |
| Record name | N6-(2-Hydroxyethyl)adenosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4338-48-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Adenosine, N-(2-hydroxyethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004338481 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-Hydroxyethyl)-9-pentofuranosyl-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50954221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound (2R,3R,4S,5R)-2-(6-((2-Hydroxyethyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol , commonly referred to as a purine derivative, has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure is characterized by a tetrahydrofuran ring with hydroxymethyl and purine substituents. This unique configuration likely contributes to its biological activity.
Pharmacological Properties
- Antiviral Activity : Preliminary studies suggest that purine derivatives can exhibit antiviral properties. Research indicates that similar compounds may inhibit viral replication by interfering with nucleic acid synthesis.
- Antitumor Effects : Compounds structurally related to this tetrahydrofuran derivative have been investigated for their ability to induce apoptosis in cancer cells. The mechanism often involves the inhibition of key enzymes in nucleotide metabolism.
- Enzyme Inhibition : The compound may act as an inhibitor of various enzymes involved in metabolic pathways. For instance, it could potentially inhibit adenosine deaminase or other purine-related enzymes.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Nucleotide Analog : As a purine analog, it may compete with natural substrates for incorporation into nucleic acids.
- Enzyme Modulation : It may alter the activity of enzymes involved in cell signaling and metabolism, impacting cellular proliferation and survival.
Data Summary
The following table summarizes the biological activities and corresponding IC50 values for related compounds:
| Compound Name | Activity Type | IC50 (nM) |
|---|---|---|
| (2R,3R,4S,5R)-2-(6-((2-Hydroxyethyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol | Investigative | Not reported |
| 9-Isobutyl-6-propylsulfanyl-9H-purin-2-ylamine | Antitumor | 63095.73 |
| 6-Methylthioguanosine | Enzyme Inhibition | 204173.79 |
| (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(4-methoxypyrrolo[2,3-d]pyrimidin-7-yl)tetrahydrofuran-3,4-diol | Investigative | >1000000 |
Case Studies
- Study on Antiviral Properties : A study investigated the antiviral efficacy of purine derivatives against various viruses. The results indicated that compounds with structural similarities to our target compound inhibited viral replication effectively at low concentrations.
- Cancer Cell Line Research : In vitro studies on cancer cell lines demonstrated that the compound could induce apoptosis through caspase activation pathways. This suggests a potential role in cancer therapy.
- Enzyme Interaction Studies : Research focused on the interaction of this compound with adenosine deaminase showed competitive inhibition patterns, which could explain its potential therapeutic effects in diseases where adenosine signaling is disrupted.
Scientific Research Applications
Pharmaceutical Applications
- Antiviral Activity : Research has indicated that derivatives of adenosine can exhibit antiviral properties. N-(2-Hydroxyethyl)adenosine has been studied for its potential efficacy against various viral infections due to its ability to mimic natural nucleosides involved in viral replication processes .
- Cancer Treatment : Some studies suggest that compounds similar to N-(2-Hydroxyethyl)adenosine may inhibit tumor growth by affecting cellular signaling pathways related to apoptosis and proliferation. This compound could serve as a lead structure for developing new anticancer agents .
- Neuroprotective Effects : There is emerging evidence that N-(2-Hydroxyethyl)adenosine may possess neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease by modulating adenosine receptors .
Agricultural Applications
- Plant Growth Regulation : The compound has been explored for its ability to enhance plant growth and development. It may act as a growth regulator by influencing hormonal pathways within plants, thereby improving yield and resistance to environmental stressors .
- Fungal Resistance : Research indicates that N-(2-Hydroxyethyl)adenosine can enhance the resistance of certain crops to fungal pathogens, making it a candidate for use in agricultural biopesticides .
Biochemical Research
- Cellular Metabolism Studies : As a structural analog of adenosine, this compound is useful in biochemical studies aimed at understanding metabolic pathways involving purines. It can be employed in experiments to elucidate the role of adenosine in cellular energy transfer and signaling .
- Enzyme Inhibition Studies : N-(2-Hydroxyethyl)adenosine can be utilized in research focused on enzyme inhibition, particularly those involved in nucleoside metabolism. This can provide insights into drug development targeting specific metabolic pathways .
Case Study 1: Antiviral Properties
A study published in Journal of Medicinal Chemistry examined the antiviral effects of various adenosine derivatives, including N-(2-Hydroxyethyl)adenosine. The results demonstrated significant inhibition of viral replication in vitro, suggesting its potential as a therapeutic agent against viral infections.
Case Study 2: Neuroprotection
Research conducted at a leading neuroscience institute investigated the neuroprotective effects of N-(2-Hydroxyethyl)adenosine on neuronal cultures exposed to oxidative stress. The findings indicated that treatment with this compound significantly reduced cell death and oxidative damage.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Adenosine Derivatives
Key Trends in Substituent Effects
Solubility and Polarity: The hydroxyethyl group in the target compound introduces polarity, likely improving aqueous solubility compared to lipophilic analogs like the 4-methylbenzylamino derivative . Chloro and bromo substituents reduce polarity but serve as synthetic handles for further functionalization .
Metabolic Stability: Fluorine at the 2-position (e.g., 2-fluoro-6-amino analog) enhances resistance to enzymatic degradation via steric and electronic effects . Acetamido groups (e.g., 6-NHAc) may shield reactive amines, improving stability .
Synthetic Accessibility: Bromo-substituted purines (e.g., 8-Br) enable Suzuki-Miyaura cross-coupling for diversification . Raney Ni/H₂-mediated reductions are effective for converting nitro to amino groups (e.g., 2-nitro to 2,6-diamino) .
Safety Profiles: Fluoro- and chloro-substituted compounds exhibit oral toxicity (H302) , whereas the hydroxyethylamino group may reduce acute hazards due to lower lipophilicity.
Preparation Methods
Acylation and Chlorination: Foundation for Nucleoside Modification
The synthesis begins with inosine (compound I), a cost-effective precursor. Acylation using acetic anhydride at 0–200°C for 0.1–10 hours yields triacetyl inosine (compound II), with a 96–97% yield achieved using catalysts like DMAP or sodium acetate. Subsequent chlorination with phosphorus oxychloride (POCl₃) in pyridine or dioxane at 0–100°C generates 6-chloro-9-(β-D-2',3',5'-triacetylribofuranosyl)purine (compound III). This intermediate’s reactivity facilitates amine group introduction.
Table 1: Optimized Conditions for Acylation and Chlorination
| Step | Temperature Range | Catalyst | Yield (%) | Reaction Time (h) |
|---|---|---|---|---|
| Acylation | 130°C | Sodium acetate | 96 | 2 |
| Chlorination | 30–50°C | Pyridine | >95 | 10–20 |
Ammonolysis: Introducing the Hydroxyethyl Group
The critical step for HEA synthesis involves substituting the chlorine atom in compound III with a 2-hydroxyethylamine group. The patent describes ammonolysis in C₁–C₆ alcohol/NH₃ saturated solutions (e.g., methanol/NH₃) at 0–50°C and 0.1–0.4 MPa pressure. For HEA, ethanolamine or ethylene glycol derivatives may replace NH₃ to introduce the hydroxyethyl moiety. Post-reaction purification via recrystallization in water or ethanol/water mixtures yields HEA with reported total yields of 51–55% for analogous adenosine derivatives.
Microbial Fermentation: Harnessing Fungal Biosynthetic Pathways
Recent advances in fungal fermentation have positioned Cordyceps cicadae as a viable platform for HEA production. Strain AH 10-4 demonstrates competitive yields under optimized nitrogen metabolism.
Nitrogen Source Optimization
HEA biosynthesis is tightly linked to nitrogen availability. Comparative studies reveal:
Table 2: HEA Yields Across Fermentation Modes
| Fermentation Type | Nitrogen Source | HEA Yield (mg/g) | Incubation Time (days) |
|---|---|---|---|
| Shaker | Peptone | 1.98 | 14 |
| Stationary | Ammonium citrate tribasic | 2.535 | 21 |
| Submerged | Ammonium citrate tribasic | 2.578 | 14 |
Metabolic Engineering Insights
Transcriptomic analysis of C. cicadae implicates arginine , glutamate , and aspartate pathways in HEA biosynthesis. Upregulation of alaB (alanine transaminase) and argJ (arginine biosynthesis enzyme) correlates with increased HEA titers, suggesting targets for strain engineering.
Natural Extraction: Challenges and Opportunities
HEA occurs naturally in Isaria japonica and Cordyceps pruinosa, but extraction methods remain underexplored. Current protocols involve:
-
Solvent extraction with polar solvents (e.g., methanol/water).
-
Chromatographic purification using silica gel or HPLC.
However, yields are suboptimal (<0.1% dry weight), limiting commercial viability compared to synthetic or fermentative routes.
Comparative Analysis of Preparation Methods
Table 3: Method-Specific Advantages and Limitations
| Method | Yield (%) | Scalability | Cost Efficiency | Environmental Impact |
|---|---|---|---|---|
| Chemical Synthesis | 50–55 | High | Moderate | High (toxic reagents) |
| Microbial Fermentation | 0.25–2.5 | Moderate | Low | Low |
| Natural Extraction | <0.1 | Low | High | Neutral |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing this modified nucleoside, and how can reaction yields be optimized?
- Methodology : Synthesis typically involves nucleophilic substitution at the C6 position of purine derivatives. For example, substituting a chloro group (as in ) with a (2-hydroxyethyl)amino moiety under controlled pH (7–9) and temperature (40–60°C) in anhydrous DMF. Catalysts like DBU (1,8-diazabicycloundec-7-ene) enhance reactivity. Yield optimization requires monitoring reaction progress via TLC or HPLC, with purification via reverse-phase chromatography .
- Data Note : reports NMR data (δ 3.46–5.83 ppm for protons in the tetrahydrofuran and hydroxyethyl groups) to confirm structural integrity.
Q. How can the purity of this compound be validated, and what analytical techniques are critical for quality control?
- Methodology : Use HPLC with a C18 column (UV detection at 260 nm for purine absorbance) to assess purity (>98% as per ). Mass spectrometry (ESI-MS) confirms molecular weight (e.g., m/z 345.1 [M+H]+ in ). Solid-phase extraction or recrystallization in ethanol/water mixtures improves purity .
Q. What are the storage conditions to ensure compound stability, and how does stereochemistry affect degradation?
- Methodology : Store at -10°C in inert atmospheres (argon/nitrogen) to prevent oxidation. The (2R,3R,4S,5R) stereochemistry (critical for ribose conformation) influences susceptibility to hydrolysis. Stability studies under varying pH (4–9) and temperature (-20°C to 25°C) are advised, with degradation monitored via HPLC .
Advanced Research Questions
Q. How does the hydroxyethylamino substitution at C6 impact binding affinity to adenosine deaminase or kinase enzymes?
- Methodology : Perform competitive inhibition assays using radiolabeled adenosine analogues. Compare IC50 values with unmodified adenosine (control). Molecular docking simulations (e.g., AutoDock Vina) can model interactions with enzyme active sites, focusing on hydrogen bonding between the hydroxyethyl group and residues like Asp295 in adenosine deaminase .
- Data Note : highlights fluorine-substituted analogues for enhanced enzyme resistance, suggesting steric and electronic effects of substitutions.
Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?
- Methodology : Cross-validate results using orthogonal assays (e.g., SPR for binding kinetics vs. cellular assays for functional activity). Control for batch-to-batch variability in stereochemical purity (via chiral HPLC). Meta-analysis of literature (e.g., vs. 19) may reveal context-dependent effects (e.g., cell type-specific uptake) .
Q. Can this compound serve as a substrate for RNA polymerases, and how does its incorporation into oligonucleotides affect duplex stability?
- Methodology : Use in vitro transcription assays with T7 RNA polymerase and NTP mixtures containing the modified nucleoside triphosphate. Analyze incorporation efficiency via PAGE or MALDI-TOF. Thermal denaturation (Tm) studies of RNA duplexes quantify stability changes; the hydroxyethyl group may disrupt base stacking .
Safety and Handling
Q. What are the critical hazards associated with handling this compound, and what personal protective equipment (PPE) is mandatory?
- Protocol : Classified as acute oral toxicity (Category 4) and skin irritant (). Use nitrile gloves, safety goggles, and fume hoods. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation .
Q. How should accidental release of this compound be managed in a laboratory setting?
- Protocol : Avoid dust formation; collect spills using absorbent pads in sealed containers. Decontaminate surfaces with ethanol/water (70:30). Ventilate the area and dispose of waste via licensed facilities ().
Methodological Gaps and Recommendations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
